molecular formula C17H19N3 B602503 Mirtazapine-d3 CAS No. 1216678-68-0

Mirtazapine-d3

Cat. No.: B602503
CAS No.: 1216678-68-0
M. Wt: 268.37 g/mol
InChI Key: RONZAEMNMFQXRA-FIBGUPNXSA-N
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Description

Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original mirtazapine molecule, which can potentially alter its pharmacokinetic properties. This compound is of interest in both clinical and research settings due to its potential for improved stability and reduced metabolic degradation compared to non-deuterated mirtazapine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirtazapine-d3 involves the incorporation of deuterium atoms into the mirtazapine molecule. One method involves the use of deuterated reagents in the synthesis process. For example, starting with a deuterated carboxylic acid compound, the synthesis proceeds through several steps including the conversion of the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound, and finally, the formation of this compound through further reduction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The use of green chemistry principles, such as solvent-free methods and environmentally friendly reagents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

Mirtazapine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are used in the synthesis of this compound, as mentioned earlier.

    Substitution: Substitution reactions can occur, particularly involving the nitrogen atoms in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of mirtazapine, which can be further analyzed for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Pharmacological Mechanism and Clinical Applications

Mirtazapine functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). It acts primarily by antagonizing alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. Additionally, it blocks 5-HT2 and 5-HT3 serotonin receptors, enhancing serotonergic neurotransmission while minimizing common side effects associated with traditional SSRIs (selective serotonin reuptake inhibitors) .

Clinical Efficacy

Mirtazapine has been found effective in treating:

  • Major Depression : Clinical trials indicate that mirtazapine demonstrates superior efficacy compared to placebo and is comparable to tricyclic antidepressants .
  • Anxiety Disorders : Its anxiolytic properties are beneficial for patients experiencing anxiety alongside depression .
  • Insomnia : Mirtazapine is often prescribed for patients with insomnia due to its sedative effects, particularly at lower doses .

Case Studies Illustrating Efficacy

  • Case Study 1 : A 90-year-old woman with severe anxiety and agitation responded rapidly to mirtazapine treatment, showing significant symptom relief within hours of administration. This was confirmed through multiple challenges with the drug, indicating its robust efficacy in acute settings .
  • Case Study 2 : A patient suffering from both mood disorders and insomnia experienced rapid resolution of symptoms upon initiation of mirtazapine therapy. This highlights its dual action in treating both depression and sleep disturbances .
  • Case Study 3 : A 36-year-old male patient developed sexual dysfunction while on sertraline. The introduction of mirtazapine resulted in the resolution of sexual side effects without compromising the antidepressant effect, showcasing its utility in managing SSRI-related complications .

Research Applications

Mirtazapine-d3 has potential applications in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of the drug's metabolic pathways and interactions within biological systems.

Neuropharmacology Studies

Recent studies have demonstrated that mirtazapine can normalize cortical atrophy and improve cardiorespiratory functions in animal models, specifically in MeCP2-null mice, which serve as a model for Rett syndrome . The compound was shown to restore GABAergic and glutamatergic neurotransmission, indicating its potential for neuroprotective effects.

Data Summary Table

Application AreaFindingsReference
Major DepressionSuperior efficacy compared to placebo; comparable to tricyclics with improved tolerability
Anxiety DisordersEffective anxiolytic properties; rapid symptom relief observed
InsomniaSignificant improvement in sleep quality; sedative effects noted at low doses
NeuropharmacologyRestores GABA/glutamate balance; normalizes cortical function in animal models

Mechanism of Action

The mechanism of action of Mirtazapine-d3 is similar to that of mirtazapine. It acts as a noradrenergic and specific serotonergic antidepressant by antagonizing central alpha-2 adrenergic receptors and specific serotonin receptors (5-HT2 and 5-HT3). This dual action increases the release of norepinephrine and serotonin, enhancing mood and alleviating depressive symptoms. The deuterium substitution may result in altered pharmacokinetics, potentially leading to a longer duration of action and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mirtazapine-d3

This compound stands out due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated mirtazapine and other similar compounds .

Biological Activity

Mirtazapine-d3, a deuterated form of mirtazapine, is primarily recognized for its antidepressant properties. This compound exhibits unique biological activities that extend beyond its serotonin and noradrenergic modulation. This article will explore the pharmacological profile, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and research findings.

Pharmacological Profile

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It functions through multiple mechanisms:

  • Receptor Interactions :
    • Alpha-2 Adrenergic Antagonism : Enhances norepinephrine release.
    • 5-HT2 and 5-HT3 Serotonin Antagonism : Increases serotonergic activity via 5-HT1 receptors.
    • Histamine H1 Receptor Antagonism : Contributes to sedative effects and weight gain.

The pharmacokinetics of this compound are similar to its parent compound, with an oral bioavailability of approximately 50% and a half-life ranging from 20 to 40 hours. It undergoes extensive hepatic metabolism predominantly via cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) .

This compound's biological activity can be summarized through its impact on neurotransmitter systems:

  • Serotonergic Activity :
    • Increases serotonin levels by blocking presynaptic α2-adrenergic receptors, leading to enhanced serotonergic neurotransmission.
    • Exhibits antagonistic properties on 5-HT2 and 5-HT3 receptors, minimizing side effects associated with traditional SSRIs .
  • Noradrenergic Activity :
    • Promotes norepinephrine release, which is crucial for mood regulation.
    • The dual action on both serotonergic and noradrenergic systems distinguishes mirtazapine from other antidepressants .

Therapeutic Implications

This compound has shown efficacy in various clinical settings, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its unique pharmacodynamic profile offers several advantages:

  • Rapid Onset of Action : Clinical studies indicate a quicker therapeutic effect compared to traditional antidepressants like fluoxetine .
  • Tolerability Profile : Common side effects include sedation and weight gain; however, it is less likely to cause sexual dysfunction compared to SSRIs .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of mirtazapine in different populations:

StudyPopulationFindings
Clinical Trial A (2012)Cancer PatientsMirtazapine improved appetite and quality of life; significant reduction in cachexia symptoms .
Study B (2016)Depressed PatientsMirtazapine showed superior efficacy over placebo with rapid symptom relief .
Research C (2013)Patients with Comorbid ConditionsEffective in alleviating depressive symptoms while managing anxiety and sleep disturbances .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Mirtazapine-d3 in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. A validated protocol involves preparing standard solutions of this compound and calibrating the system using deuterated internal standards to account for matrix effects. The USP32 monograph (Equation: % = [(C_S/C_U)(r_U/r_S)] × 100) provides a framework for calculating purity and concentration, ensuring alignment with pharmacopeial standards . Key validation parameters include linearity (R² > 0.99), accuracy (90–110% recovery), and inter-day precision (<15% RSD).

Q. How should researchers design isotopic purity studies for this compound?

  • Methodological Answer : Isotopic purity is critical for minimizing interference in metabolic studies. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuterium incorporation at specific positions. Compare spectral data with non-deuterated Mirtazapine to identify isotopic shifts. Report purity thresholds (e.g., ≥98% isotopic enrichment) and validate using orthogonal methods like isotope ratio mass spectrometry (IRMS) .

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax models) to evaluate dose-response curves. Ensure compliance with guidelines for reporting statistical significance: specify p-values (e.g., p < 0.05) and confidence intervals (95% CI). Use software like GraphPad Prism to calculate EC50 values, and justify data precision (e.g., instrument resolution limits) per pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across preclinical models?

  • Methodological Answer : Conduct meta-analyses of existing data to identify interspecies variability (e.g., cytochrome P450 metabolism differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Validate findings against in vitro hepatocyte assays and adjust for deuterium kinetic isotope effects (e.g., reduced metabolic clearance) .

Q. What experimental strategies mitigate deuterium-related isotopic interference in this compound metabolic stability assays?

  • Methodological Answer : Design crossover studies comparing deuterated and non-deuterated Mirtazapine in microsomal incubations. Monitor metabolites via LC-MS/MS fragmentation patterns. Control for deuterium exchange in aqueous environments by using deuterium-depleted solvents and stabilizing pH (5.0–7.4). Reference spectral libraries to distinguish artifactual peaks from true metabolites .

Q. How should contradictory data on this compound receptor binding affinity be addressed in publication-ready analyses?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor. For example, if radioligand binding assays show variability, re-analyze raw data using Scatchard plots to differentiate non-specific binding. Cross-validate with computational docking simulations (e.g., AutoDock Vina) to assess binding pocket interactions .

Q. What ethical and methodological considerations are critical for human studies involving this compound?

  • Methodological Answer : Follow IRB protocols for participant selection, emphasizing exclusion criteria (e.g., hepatic impairment). Use double-blinded, placebo-controlled designs to minimize bias. Include pharmacokinetic sampling at multiple timepoints to capture deuterium-related half-life extensions. Report adverse events using MedDRA terminology and justify sample size via power analysis (α = 0.05, β = 0.2) .

Q. Methodological and Reporting Guidelines

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document synthetic yields, reaction conditions (temperature, solvent purity), and characterization data (HPLC, NMR) in supplemental materials. Adhere to the Medicinal Chemistry Research guidelines: provide exact masses (±0.001 Da) for HRMS and retention times (±0.1 min) for chromatograms. Cross-reference synthetic steps with prior literature to highlight novel optimizations .

Q. What are best practices for integrating this compound data into systematic reviews?

  • Methodological Answer : Use PRISMA frameworks to screen studies, focusing on peer-reviewed articles excluding non-indexed sources (e.g., ). Extract data into standardized tables (e.g., pharmacokinetic parameters, isotopic purity) and assess bias via ROBINS-I tools. Highlight gaps, such as limited long-term stability data, to prioritize future research .

Q. How to present conflicting isotopic tracer data in grant proposals?

  • Methodological Answer : Structure proposals using the PICO framework: P opulation (e.g., rodent models), I ntervention (this compound dosing), C omparison (non-deuterated controls), O utcome (plasma half-life). Address contradictions by proposing mechanistic studies (e.g., stable isotope-resolved metabolomics) and budget for advanced instrumentation (e.g., Q-TOF MS) .

Properties

IUPAC Name

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662131
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216678-68-0
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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